molecular formula C17H23BO2 B12958682 (3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

Cat. No.: B12958682
M. Wt: 270.2 g/mol
InChI Key: QPUOYFXXQMDWGA-MPTYRVRUSA-N
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Description

(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a complex organic compound that features a unique boron-containing bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves multi-step organic reactions. These steps may include:

    Formation of the bicyclic core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the boron moiety: This step often involves the use of boron-containing reagents such as boronic acids or boronates.

Industrial Production Methods

Industrial production of such compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, (3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole can be used as a building block for more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Boron-containing compounds: Such as boronic acids and boronates.

    Bicyclic compounds: Such as bicyclo[2.2.1]heptane derivatives.

Uniqueness

(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is unique due to its specific combination of a boron-containing bicyclic structure with benzyl and trimethyl functional groups. This unique structure may confer specific properties and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H23BO2

Molecular Weight

270.2 g/mol

IUPAC Name

(1S,2S,6R,8S)-4-benzyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

InChI

InChI=1S/C17H23BO2/c1-16(2)13-9-14(16)17(3)15(10-13)19-18(20-17)11-12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3/t13-,14-,15+,17-/m0/s1

InChI Key

QPUOYFXXQMDWGA-MPTYRVRUSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CC4=CC=CC=C4

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CC4=CC=CC=C4

Origin of Product

United States

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